1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
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Overview
Description
1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a complex organic compound that features a benzimidazole core substituted with a 2-chloro-6-fluorobenzyl group and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 2-chloro-6-fluorobenzyl Group: This step involves the alkylation of the benzimidazole core using 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the Propanol Moiety: The final step involves the addition of a propanol group to the benzimidazole derivative, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the benzimidazole ring to a more saturated system.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Dehalogenated benzimidazole derivatives
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections or as a part of drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, potentially inhibiting their activity. The presence of the 2-chloro-6-fluorobenzyl group may enhance the compound’s binding affinity and specificity, while the propanol moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzylamine
- 1-(2-chloro-6-fluorobenzyl)piperazine
Uniqueness
1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzimidazole core and the 2-chloro-6-fluorobenzyl group makes it particularly interesting for medicinal chemistry applications, as it may exhibit enhanced biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c1-2-16(22)17-20-14-8-3-4-9-15(14)21(17)10-11-12(18)6-5-7-13(11)19/h3-9,16,22H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUUZQVGGIOKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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